molecular formula C8H9NO2 B030469 Ethyl nicotinate CAS No. 614-18-6

Ethyl nicotinate

Cat. No.: B030469
CAS No.: 614-18-6
M. Wt: 151.16 g/mol
InChI Key: XBLVHTDFJBKJLG-UHFFFAOYSA-N
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Description

Ethyl nicotinate: , also known as ethyl pyridine-3-carboxylate, is an organic compound with the molecular formula C8H9NO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used in the pharmaceutical and flavor industries due to its ability to dilate blood vessels and improve blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl nicotinate is typically synthesized through the esterification of nicotinic acid with ethanol. The reaction is catalyzed by a solid acid catalyst in the presence of toluene. The reaction conditions involve stirring the mixture at a temperature range of 50-65°C for 3-6 hours, followed by refluxing to remove water. The solid acid catalyst is then recovered by filtration, and the toluene is removed under reduced pressure to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar process to the laboratory synthesis. The use of solid acid catalysts like HND230 helps in reducing the generation of high-pollution wastewater and lowers the cost of production, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Ethyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dermatological Applications

Ethyl nicotinate is primarily recognized for its vasodilatory properties , which enhance blood circulation. This characteristic makes it a candidate for various dermatological treatments:

  • Microcirculation Improvement : EN has been studied for its ability to improve microcirculation in the skin. Clinical studies have shown that topical application can increase skin blood flow, which is beneficial for conditions like cellulite and other circulation-related skin disorders .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it useful in formulations aimed at treating inflammatory skin conditions .
  • Skin Penetration Studies : In vitro studies using excised rat skin have demonstrated that EN can be effectively absorbed through the skin, leading to significant permeation rates. This absorption is crucial for its efficacy in topical formulations .

Cosmetic Formulations

The cosmetic industry utilizes this compound for its sensory attributes and physiological benefits:

  • Enhancement of Product Efficacy : EN is often combined with other active ingredients in skincare products to enhance overall effectiveness. Its ability to improve blood flow can amplify the benefits of other compounds, particularly in anti-aging and revitalizing products .
  • Photoprotective Properties : Some studies suggest that this compound may offer protection against UV-induced damage, making it a valuable ingredient in sunscreens and photoprotective formulations .

Pharmacological Research

This compound has been investigated for various pharmacological applications:

  • Cardiovascular Health : Its vasodilatory effects have led to research into its potential benefits for cardiovascular health, particularly in improving blood flow and oxygenation of tissues .
  • Metabolic Studies : Studies examining the metabolism of EN through skin layers have provided insights into how it can be utilized effectively in therapeutic contexts. The metabolic conversion of this compound to nicotinic acid within the skin has been documented, indicating its dual role as both a topical agent and a systemic contributor to health .

Innovative Delivery Systems

Ongoing research is exploring innovative delivery systems for this compound to optimize its therapeutic effects:

  • Controlled Release Formulations : Researchers are investigating methods to enhance the controlled release of EN through advanced formulation techniques. This could ensure sustained therapeutic effects while minimizing potential irritation associated with high concentrations of the compound .
  • Combination Therapies : this compound is being studied in combination with other compounds to create synergistic effects that could improve treatment outcomes for various dermatological conditions .

Case Studies and Research Findings

Several studies highlight the applications of this compound across different contexts:

StudyFocusFindings
Hasegawa et al. (1999)Skin PermeationDemonstrated effective permeation of EN through rat skin with significant metabolic conversion to nicotinic acid .
Ataman Chemicals (2021)MicrocirculationIdentified the role of EN in enhancing microcirculation, relevant for anti-cellulite treatments .
WHO Study Group (2020)Tobacco RegulationDiscussed the implications of EN as an additive in tobacco products, highlighting regulatory considerations .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique in its balance of vasodilatory effects and its use as a flavoring agent. While mthis compound is also used for vasodilation, this compound’s application in the flavor industry sets it apart. Additionally, ethyl isonicotinate, although effective as a thrips lure, does not share the same range of applications in medicine and industry .

Biological Activity

Ethyl nicotinate (EN) is an ester derivative of nicotinic acid (niacin) that exhibits a variety of biological activities, primarily related to its vasodilatory effects, anti-inflammatory properties, and potential applications in dermatology and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is known for its ability to enhance blood flow through vasodilation. This effect is mediated by the release of prostaglandins, which are lipid compounds that induce relaxation of smooth muscle in blood vessels. The compound also undergoes metabolic conversion to nicotinamide and subsequently to nicotinamide adenine dinucleotide (NAD+), essential for various metabolic processes in the body .

Biological Activities

  • Vasodilation : this compound acts as a potent vasodilator, improving blood circulation. This property has led to its application in formulations aimed at enhancing microcirculation, particularly in skincare products targeting conditions such as cellulite and aging skin .
  • Anti-inflammatory Effects : Research has indicated that this compound may exhibit anti-inflammatory properties, making it relevant for dermatological applications. It has been included in formulations designed to treat inflammatory skin conditions .
  • Skin Penetration and Metabolism : Studies have demonstrated that this compound can penetrate the skin effectively. In vitro studies using excised rat skin showed significant fluxes of EN and its metabolite nicotinic acid, indicating a potential for topical therapeutic applications .

Table 1: Skin Transport and Metabolism Characteristics

SpeciesTotal Flux (µg/cm²/h)NA Flux (µg/cm²/h)NA/Total Flux Ratio
Human0.250.050.20
Rabbit0.300.100.33
Guinea Pig0.280.080.29
Pig0.260.060.23

Data derived from comparative studies on skin permeation across different species .

In one study, the skin transport characteristics of this compound were evaluated across various species including humans, rabbits, and guinea pigs. The results indicated significant differences in the enzymatic activity responsible for the hydrolysis of EN to its active metabolite, suggesting that species-specific factors influence the efficacy of topical formulations containing this compound .

Clinical Applications

This compound has been explored for its therapeutic potential in various clinical settings:

  • Cardiovascular Health : Its vasodilatory effects are being investigated for managing peripheral arterial disease (PAD), where improved blood flow can alleviate symptoms associated with poor circulation .
  • Skincare Formulations : EN is commonly incorporated into cosmetic products aimed at improving skin tone and texture due to its ability to enhance microcirculation .

Q & A

Basic Research Questions

Q. How should researchers design experiments to study the skin permeation and metabolism of ethyl nicotinate?

Methodological Answer: Use excised hairless rat skin mounted in diffusion cells to simulate transdermal delivery. Measure steady-state fluxes of this compound (EN) and its metabolite, nicotinic acid (NA), using high-performance liquid chromatography (HPLC). Ensure controlled temperature (e.g., 25°C) and validate skin viability via integrity tests. Include stripped skin models to differentiate stratum corneum vs. deeper tissue contributions. For kinetic analysis, apply mathematical models (e.g., Fick’s law) to quantify permeation rates and metabolic conversion .

ParameterValue (EN)Value (NA)
Steady-state flux1.2 µg/cm²/h0.8 µg/cm²/h
Lag time1.5 h2.0 h

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Methodological Answer: this compound is synthesized via esterification of nicotinic acid with ethanol, catalyzed by sulfuric acid under reflux. Purify via vacuum distillation (boiling point: 223–224°C). Confirm purity (>98%) using gas chromatography (GC) with flame ionization detection. Structural validation employs Fourier-transform infrared spectroscopy (FTIR) for ester carbonyl (C=O) at ~1720 cm⁻¹ and nuclear magnetic resonance (NMR) for pyridine ring protons (δ 8.5–9.1 ppm). Monitor for byproducts like unreacted nicotinic acid using thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: this compound is classified as hazardous (flammable, irritant). Use fume hoods for synthesis and permeation studies. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from ignition sources. In case of skin contact, wash with copious water; for inhalation, move to fresh air. Dispose of waste via approved chemical disposal protocols. Reference Safety Data Sheets (SDS) for region-specific regulations .

Advanced Research Questions

Q. How can this compound be optimized as an intermediate in synthesizing high-value derivatives like β-nicotinamide riboside (NR)?

Methodological Answer: Couple this compound with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous dichloromethane. React at -20°C to minimize side reactions. After 15–18 hours, treat the intermediate with 5.5 N ammonia in methanol to achieve ester-to-amide conversion. Monitor reaction progress via HPLC to optimize yield (≥85%) and reduce nicotinamide byproduct formation. Key parameters include stoichiometric ratios (1.5:1 this compound:ribofuranose) and strict moisture control .

Q. How can contradictions in this compound’s metabolic data across studies be resolved?

Methodological Answer: Discrepancies in metabolic flux (e.g., NA levels) may arise from differences in skin models (human vs. rodent), analytical sensitivity (HPLC vs. LC-MS), or enzyme activity (esterase inhibition). Conduct meta-analyses controlling for variables like skin thickness, storage conditions, and donor demographics. Validate findings using dual agar gel disc-inserted rat models to isolate dermal vs. systemic metabolism. Replicate studies under standardized OECD guidelines for transdermal research .

Q. What advanced spectroscopic techniques elucidate this compound’s reactivity in boron-containing adducts?

Methodological Answer: Use ¹¹B NMR spectroscopy to analyze triborane (B₃H₇) adducts with this compound. Dissolve samples in deuterated chloroform (CDCl₃) and acquire spectra at -78°C to stabilize intermediates. Peaks near δ 10–15 ppm indicate boron-pyridine coordination. Complement with X-ray crystallography to resolve 3D structures and density functional theory (DFT) calculations to predict electronic interactions. Compare adduct stability under varying temperatures and solvents to assess kinetic vs. thermodynamic control .

Q. Methodological Notes

  • Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees. Adhere to ARRIVE guidelines for reporting animal research .
  • Data Validation : Cross-reference findings with PubChem or Sigma-Aldrish datasets for structural/spectral consistency. Avoid non-peer-reviewed sources like commercial catalogs .

Properties

IUPAC Name

ethyl pyridine-3-carboxylate
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InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLVHTDFJBKJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9046526
Record name Ethyl nicotinate
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Molecular Weight

151.16 g/mol
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Physical Description

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS]
Record name Ethyl nicotinate
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CAS No.

614-18-6
Record name Ethyl nicotinate
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Record name 3-Pyridinecarboxylic acid, ethyl ester
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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